![molecular formula C18H17N3O2S B10999806 4-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}benzamide](/img/structure/B10999806.png)
4-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}benzamide
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Overview
Description
4-{[3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANOYL]AMINO}BENZAMIDE is a complex organic compound that features a pyrrole ring, a thiophene ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANOYL]AMINO}BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanoic acid and 4-aminobenzamide. These intermediates are then coupled under specific reaction conditions to form the final product.
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Preparation of 3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanoic acid
Reagents: Pyrrole, thiophene, and propanoic acid derivatives.
Conditions: Typically involves a Friedel-Crafts acylation reaction followed by a series of purification steps.
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Preparation of 4-aminobenzamide
Reagents: 4-nitrobenzamide and reducing agents.
Conditions: Reduction of the nitro group to an amino group using hydrogenation or other reducing agents.
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Coupling Reaction
Reagents: 3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanoic acid and 4-aminobenzamide.
Conditions: Typically involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent like DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANOYL]AMINO}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and alcohols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-{[3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANOYL]AMINO}BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANOYL]AMINO}BENZAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the pyrrole and thiophene rings can facilitate interactions with biological macromolecules through π-π stacking and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Pyrrol-1-yl)benzoic acid
- 3-(1H-Pyrrol-1-yl)propanenitrile
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Uniqueness
4-{[3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANOYL]AMINO}BENZAMIDE is unique due to the combination of its structural features, which include a pyrrole ring, a thiophene ring, and a benzamide group
Properties
Molecular Formula |
C18H17N3O2S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-[(3-pyrrol-1-yl-3-thiophen-3-ylpropanoyl)amino]benzamide |
InChI |
InChI=1S/C18H17N3O2S/c19-18(23)13-3-5-15(6-4-13)20-17(22)11-16(14-7-10-24-12-14)21-8-1-2-9-21/h1-10,12,16H,11H2,(H2,19,23)(H,20,22) |
InChI Key |
QJYXBXXMVSMWOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CSC=C3 |
Origin of Product |
United States |
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